molecular formula C8H10N6S B11540609 3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11540609
M. Wt: 222.27 g/mol
InChI Key: VKWUPNRNGCBWGI-BJMVGYQFSA-N
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Description

3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a heterocyclic compound that contains a thiophene ring and a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of thiophene derivatives with hydrazine and triazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as potassium t-butoxide and microwave irradiation to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

    Reduction: The hydrazine moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted thiophene derivatives

Scientific Research Applications

3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-5-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C8H10N6S

Molecular Weight

222.27 g/mol

IUPAC Name

5-methyl-3-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C8H10N6S/c1-6-11-13-8(14(6)9)12-10-5-7-3-2-4-15-7/h2-5H,9H2,1H3,(H,12,13)/b10-5+

InChI Key

VKWUPNRNGCBWGI-BJMVGYQFSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=CS2

Origin of Product

United States

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